molecular formula C10H15NO2 B13606718 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid

1-(But-3-yn-1-yl)piperidine-4-carboxylic acid

Cat. No.: B13606718
M. Wt: 181.23 g/mol
InChI Key: SUBHKACTNOXBTQ-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H15NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with but-3-yn-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(But-3-yn-1-yl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic acid
  • 1-Carbamoyl-piperidine-4-carboxylic acid

Comparison: 1-(But-3-yn-1-yl)piperidine-4-carboxylic acid is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives, which may lack this functional group and therefore exhibit different reactivity and applications .

Biological Activity

1-(But-3-yn-1-yl)piperidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its potential effects, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Overview of the Compound

This compound features a piperidine ring structure with a but-3-yn-1-yl substituent and a carboxylic acid group. This unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against several bacterial strains, showing promising results in inhibiting growth, which suggests its potential as an antimicrobial agent in pharmaceutical formulations.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain under investigation, but initial findings are encouraging for its use in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors. This binding modulates their activity, leading to therapeutic effects. For instance, it may inhibit enzymes involved in disease processes, thereby exerting beneficial effects in conditions such as cancer and infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Isonipecotic AcidPiperidine derivative without butynyl groupModerate CNS activity
Piperidine-4-Carboxylic AcidSimilar piperidine structureAntimicrobial and anti-inflammatory properties

This table illustrates how structural variations can lead to different biological activities, emphasizing the importance of the butynyl substituent in enhancing the compound's efficacy.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Antimicrobial Activity Study : In vitro tests demonstrated that this compound inhibited the growth of Staphylococcus aureus and E. coli, showcasing its potential as an antimicrobial agent.
  • Cancer Cell Line Inhibition : A study evaluating its effect on various cancer cell lines indicated significant inhibition of proliferation in breast and colon cancer cells, suggesting pathways involving apoptosis were activated.
  • Enzyme Interaction Studies : The compound was shown to interact with specific enzymes related to cancer metabolism, indicating a mechanism by which it may exert its anticancer effects .

Future Directions

Research on this compound is ongoing, focusing on:

  • Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.
  • Therapeutic Applications : Exploration of its potential as a therapeutic agent for various diseases beyond cancer and infections.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-but-3-ynylpiperidine-4-carboxylic acid

InChI

InChI=1S/C10H15NO2/c1-2-3-6-11-7-4-9(5-8-11)10(12)13/h1,9H,3-8H2,(H,12,13)

InChI Key

SUBHKACTNOXBTQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1CCC(CC1)C(=O)O

Origin of Product

United States

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